Cas no 1368967-01-4 (3-amino-1-(1H-pyrrol-3-yl)propan-1-one)

3-amino-1-(1H-pyrrol-3-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(1H-pyrrol-3-yl)propan-1-one
- EN300-1840345
- 1368967-01-4
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- Inchi: 1S/C7H10N2O/c8-3-1-7(10)6-2-4-9-5-6/h2,4-5,9H,1,3,8H2
- InChI Key: HLWNSQGJFMHPEU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CNC=1)CCN
Computed Properties
- Exact Mass: 138.079312947g/mol
- Monoisotopic Mass: 138.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 58.9Ų
3-amino-1-(1H-pyrrol-3-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840345-0.25g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1840345-1g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1840345-2.5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1840345-5.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1840345-10.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1840345-0.1g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1840345-5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 5g |
$4102.0 | 2023-09-19 | ||
Enamine | EN300-1840345-0.5g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1840345-0.05g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1840345-1.0g |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one |
1368967-01-4 | 1g |
$1414.0 | 2023-06-03 |
3-amino-1-(1H-pyrrol-3-yl)propan-1-one Related Literature
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on 3-amino-1-(1H-pyrrol-3-yl)propan-1-one
Professional Introduction to 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4)
3-amino-1-(1H-pyrrol-3-yl)propan-1-one is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1368967-01-4, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The molecular structure of this compound incorporates both amino and pyrrole functional groups, which are pivotal in determining its reactivity and utility in medicinal chemistry.
The synthesis of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one involves a series of well-defined chemical transformations that highlight the compound's versatility. The presence of the pyrrole ring, a heterocyclic aromatic structure, contributes to the compound's ability to interact with biological targets in a manner that is both specific and effective. This feature makes it a valuable intermediate in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on exploring the pharmacological properties of compounds containing the pyrrole moiety. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The amino group in 3-amino-1-(1H-pyrrol-3-yl)propan-1-one further enhances its potential as a pharmacophore, enabling it to participate in hydrogen bonding interactions with biological receptors.
One of the most compelling aspects of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one is its role in the synthesis of more complex molecules. Researchers have leveraged this compound as a building block for creating structurally diverse derivatives that exhibit enhanced biological activity. For instance, modifications to the pyrrole ring or the amino group have led to the discovery of new compounds with improved efficacy and reduced toxicity.
The growing interest in this compound is also driven by its potential applications in drug discovery and development. The ability to modify its structure allows chemists to fine-tune its properties, making it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has been instrumental in identifying lead compounds that can be further optimized into therapeutic agents.
Recent advancements in computational chemistry have further accelerated the study of 3-amino-1-(1H-pyrrol-3-yl)propan-1-one. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. This level of detail has been crucial in understanding its mechanism of action and in designing analogs with improved pharmacological profiles.
The compound's stability under various conditions has also been a subject of investigation. Studies have shown that 3-amino-1-(1H-pyrrol-3-yl)propan-1-one maintains its structural integrity under both acidic and basic conditions, which is essential for its practical application in synthetic protocols. Additionally, its solubility profile has been optimized for various solvents, making it compatible with a wide range of reaction conditions.
In conclusion, 3-amino-1-(1H-pyrrol-3-yl)propan-1-one (CAS No. 1368967-01-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, combined with its versatility in synthetic applications, make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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